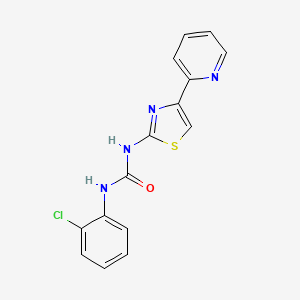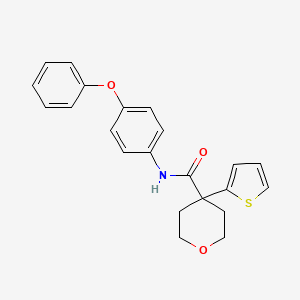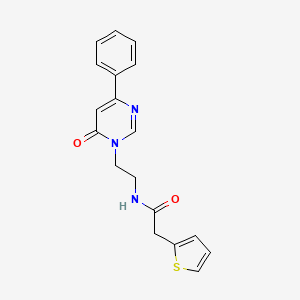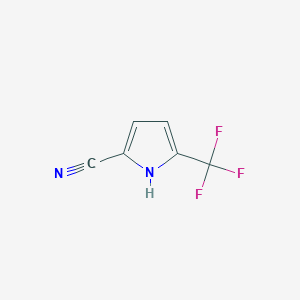
N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Enaminones as Precursors for Heterocyclic Compounds : Enaminones have been utilized as key intermediates in the synthesis of substituted pyridines and pyrazoles, showcasing the versatility of heterocyclic chemistries in generating compounds with potential antitumor and antimicrobial activities (Riyadh, 2011).
- Cross-Coupling Reactions : Functionalized organozinc reagents have been successfully coupled with thiomethyl-substituted N-heterocycles, including pyridines and pyridazines, under nickel catalysis, highlighting advancements in cross-coupling methodologies (Melzig, 2010).
Biological Activities
- Anticancer and Antibacterial Properties : New heterocyclic compounds synthesized from enaminones have demonstrated inhibitory effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, and exhibited antimicrobial activity, indicating their potential in cancer treatment and infection control (Riyadh, 2011).
- Antimicrobial Evaluation : Thienopyrimidine derivatives have shown pronounced antimicrobial activity, offering insights into the development of new antimicrobial agents (Bhuiyan, 2006).
Materials Science
- Synthesis and Application in Dyeing : Novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers have been synthesized, displaying high efficiency based on their antioxidant, antitumor, and antimicrobial activities. These dyes could potentially be used in sterile and/or biologically active fabrics (Khalifa et al., 2015).
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O/c21-13(16-7-10-3-1-2-6-15-10)11-4-5-12(19-18-11)20-9-14-8-17-20/h1-6,8-9H,7H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDMMTLVYUNEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B2727249.png)

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)
![N-(4-bromophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2727253.png)
![4-methoxy-1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2727254.png)


![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2727258.png)

![5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/no-structure.png)
